molecular formula C13H9BrN2O B8534534 9-Bromo-1-methyl-1,10-phenanthrolin-2(1H)-one CAS No. 39069-01-7

9-Bromo-1-methyl-1,10-phenanthrolin-2(1H)-one

Cat. No. B8534534
CAS No.: 39069-01-7
M. Wt: 289.13 g/mol
InChI Key: UWMYOESCKPGCLK-UHFFFAOYSA-N
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Patent
US08648194B2

Procedure details

Under a stream of argon, to compound (9) (8.4 g; 29.1 mmol), phosphorus oxybromide (3.25 g; 174 mmol) and phosphorus pentachloride (15.4 g; 35.8 mmol) were added in an ice bath. The reaction temperature was raised to 65 to 75° C., and the resulting reaction mixture was stirred for 5.5 hours. The reaction mixture was cooled in an ice bath and evaporated under reduced pressure. Excess phosphorus oxybromide was removed and the resulting reaction concentrate was poured into ice water, and was made alkaline with concentrated aqueous ammonia. While solids which precipitated out were separated by filtration, they were washed with water to give crude title compound (10). The crude compound (10) was dried, and separated and purified by silica gel column chromatography (SiO2 300 g) (CHCl3/methanol=50/1 to 40/1 to 30/1) to give 8 g (yield: 81%) of the title compound (10).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:14]([N:15]=1)=[C:13]1[C:8]([CH:9]=[CH:10][C:11](=O)[N:12]1C)=[CH:7][CH:6]=2.P(Br)(Br)([Br:20])=O.P(Cl)(Cl)(Cl)(Cl)Cl>>[Br:20][C:11]1[CH:10]=[CH:9][C:8]2[C:13](=[C:14]3[C:5](=[CH:6][CH:7]=2)[CH:4]=[CH:3][C:2]([Br:1])=[N:15]3)[N:12]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
BrC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O
Name
Quantity
3.25 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
15.4 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Excess phosphorus oxybromide was removed
CUSTOM
Type
CUSTOM
Details
the resulting reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
was poured into ice water
CUSTOM
Type
CUSTOM
Details
While solids which precipitated out
CUSTOM
Type
CUSTOM
Details
were separated by filtration, they
WASH
Type
WASH
Details
were washed with water
CUSTOM
Type
CUSTOM
Details
to give crude title compound (10)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude compound (10) was dried
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (SiO2 300 g) (CHCl3/methanol=50/1 to 40/1 to 30/1)

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
BrC1=NC2=C3N=C(C=CC3=CC=C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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